molecular formula C8H19ClN2 B14033677 (R)-2-tert-butylpiperazine HCl

(R)-2-tert-butylpiperazine HCl

Cat. No.: B14033677
M. Wt: 178.70 g/mol
InChI Key: YDUYLDAQPYWOEW-FJXQXJEOSA-N
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Description

(R)-2-tert-Butylpiperazine hydrochloride is a chiral piperazine derivative characterized by a tert-butyl substituent at the second position of the piperazine ring in the R-configuration. Its molecular formula is C₈H₁₇ClN₂ (MW: 188.69 g/mol). This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly those targeting G-protein-coupled receptors (GPCRs) or enzyme inhibitors. The tert-butyl group enhances steric hindrance and lipophilicity, influencing binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

(2R)-2-tert-butylpiperazine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9-10H,4-6H2,1-3H3;1H/t7-;/m0./s1

InChI Key

YDUYLDAQPYWOEW-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CNCCN1.Cl

Canonical SMILES

CC(C)(C)C1CNCCN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-butylpiperazine hydrochloride typically involves the reaction of tert-butylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of ®-2-tert-butylpiperazine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained as a crystalline solid, which is then packaged and distributed for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-tert-butylpiperazine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

®-2-tert-butylpiperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-tert-butylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives with varying substituents and stereochemistry exhibit distinct physicochemical and pharmacological properties. Below is a detailed comparison of (R)-2-tert-butylpiperazine HCl with analogous compounds:

Structural and Functional Group Variations

Compound Name Substituent(s) Molecular Formula Key Features Reference
This compound tert-butyl (R-configuration) C₈H₁₇ClN₂ High steric bulk; used in asymmetric synthesis and drug intermediates
(R)-2-Ethylpiperazine Ethyl (R-configuration) C₆H₁₃N₂ Smaller alkyl chain; lower lipophilicity; research applications
(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate HCl Isopropyl + Boc protection C₁₃H₂₇ClN₂O₂ Boc protection enhances solubility; intermediate in peptidomimetics
(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate Hydroxymethyl (R-configuration) C₁₀H₂₀N₂O₃ Polar functional group; potential for prodrug design
(R)-Benzyl 2-methylpiperazine-1-carboxylate HCl Benzyl + methyl (R-configuration) C₁₃H₁₉ClN₂O₂ Aromatic benzyl group; applications in receptor-targeted ligands

Key Research Findings and Data

Stereochemical Impact on Bioactivity

  • The R-configuration in this compound significantly improves binding to chiral receptors compared to its S-enantiomer. For example, (R)-configured piperazines show 3–5× higher affinity for serotonin receptors .
  • Substituent size matters: tert-butyl groups reduce metabolic degradation by cytochrome P450 enzymes compared to ethyl or methyl groups .

Solubility and Stability

Compound Aqueous Solubility (mg/mL) LogP Thermal Stability (°C)
This compound 12.5 2.1 >200
(R)-2-Ethylpiperazine 45.8 1.2 160
(R)-Benzyl 2-methylpiperazine HCl 8.3 3.4 180

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